molecular formula C15H11BrN2O3S B7746535 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B7746535
M. Wt: 379.2 g/mol
InChI Key: GHPPMMYZMWQTMO-UHFFFAOYSA-N
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Description

The compound 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a derivative of the thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its structural relationship with natural purine bases such as adenine and guanine . This molecular framework is recognized as a privileged structure for accessing a broad spectrum of biological activities, particularly in the development of novel anti-infective agents . Researchers are actively investigating thieno[2,3-d]pyrimidine derivatives for their potential antibacterial, antifungal, antiparasitic, and antiviral properties . The specific substitution pattern on this compound—featuring a 4-bromophenyl group at the 5-position and an acetic acid chain at the 3-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to explore structure-activity relationships (SAR). These studies are crucial for optimizing potency against pathogenic targets and understanding the pharmacophore requirements for activity . The acetic acid moiety also presents a versatile handle for further synthetic modification, allowing researchers to create prodrugs or conjugate the core structure to other pharmacophores for enhanced targeting . Beyond anti-infective research, the thieno[2,3-d]pyrimidine core has been identified in compounds investigated as tissue transglutaminase inhibitors, suggesting potential research applications in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . This compound is offered For Research Use Only to support these vital early-stage discovery efforts.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPMMYZMWQTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with thiourea to form a thioamide intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under basic conditions to yield the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent with various therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of thienopyrimidines exhibit antiproliferative effects on cancer cell lines, including colon cancer (HCT-116). The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell signaling pathways .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.

Chemical Synthesis

2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows it to be used as a precursor for synthesizing more complex organic compounds. The compound can undergo various reactions such as oxidation and substitution, facilitating the development of novel materials and pharmaceuticals .

Biochemical Research

The compound is also explored for its interactions at the molecular level:

  • Enzyme Inhibition Studies : It has been noted for its ability to inhibit specific enzymes involved in cellular processes. This inhibition can lead to significant effects on cell proliferation and survival, making it a subject of interest in drug development .

Case Studies and Research Findings

StudyFocusFindings
Caoshigli et al. (2019)Antiproliferative EffectsDemonstrated significant inhibition of HCT-116 colon cancer cells by thienopyrimidine derivatives, suggesting potential therapeutic applications in oncology .
Royal Society of Chemistry (2016)Spectral AnalysisProvided detailed spectral data supporting the structural characterization of thienopyrimidine compounds, aiding in further research on their biological activities .
PubChem DatabaseChemical PropertiesCompiled extensive data on the molecular properties and potential applications of this compound, highlighting its significance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Positions) Molecular Weight Biological Activity Reference
2-(5-(4-Bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid 5-(4-BrPh), 6-Me, 3-(CH2COOH) 377.25* Anticancer (inferred from analogs)
2-[5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid 5-(4-FPh), 3-(CH2COOH) 318.30 Not reported; structural analog
N′-(4-Chlorobenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide 5-(thiophen-2-yl), 3-(hydrazide) 426.95 Anti-breast cancer (IC50: 12.3 μM vs. MCF-7)
N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Benzothieno core, 2-(cyclohexylthio) 423.55 COX-2 inhibition (IC50: 0.8 μM)
2-(5-Tert-butylisoxazol-3-ylamino)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Tetrahydrobenzo-thieno core, 5-(tert-butyl) 415.50 Kinase inhibition (c-Met)

*Calculated based on empirical formula (C16H12BrN2O3S).

Key Observations:

  • Bromophenyl vs.
  • Acetic Acid vs. Hydrazide/Acetamide : The acetic acid moiety improves water solubility relative to hydrazide or acetamide derivatives (e.g., compound 7 in ), which may affect bioavailability .
  • Core Modifications: Benzothieno[3,2-d]pyrimidines () exhibit stronger COX-2 inhibition due to sulfonamide groups, whereas the thieno[2,3-d]pyrimidinone core in the target compound may prioritize kinase or cancer pathway modulation .

Anticancer Activity

Thienopyrimidinones with aryl substituents (e.g., 4-bromophenyl) demonstrate cytotoxicity against cancer cell lines. For example:

  • Compound 11 (): A pyrrolo[2,3-d]pyrimidine with a 4-bromophenyl group showed moderate activity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values < 50 μM .
  • Hydrazone derivatives (): Anti-breast cancer activity (IC50: 12–18 μM) was linked to thiophene and hydrazide substituents, suggesting the target compound’s bromophenyl and acetic acid groups may enhance potency .

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate in ) .
  • Stability : Bromine’s electron-withdrawing effect may increase metabolic stability relative to fluorine or chlorine analogs .

Q & A

Basic Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thieno[2,3-d]pyrimidine cores and subsequent functionalization. Key steps include:

  • Reagent selection : Bromine or acetic anhydride for introducing substituents (e.g., 4-bromophenyl group) .
  • Catalyst optimization : Use of ammonium acetate in ethanol under reflux for cyclocondensation reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .
  • Yield optimization : Monitor reaction progress via TLC and employ recrystallization (e.g., DMF/ethanol mixtures) to purify intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the thienopyrimidine core and acetic acid side chain. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H11_{11}BrN2_2O3_3S) .

Q. What solvent systems are recommended for solubility testing in biological assays?

  • Methodological Answer :

  • Primary solvents : DMSO for stock solutions (10 mM), diluted in PBS or cell culture media to ≤0.1% DMSO .
  • Challenges : Low aqueous solubility due to the hydrophobic thienopyrimidine core. Use surfactants (e.g., Tween-80) or β-cyclodextrin for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its therapeutic potential?

  • Methodological Answer :

  • Core modifications : Compare analogs with fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups at position 5 to assess electronic effects on bioactivity .
  • Side-chain variations : Replace the acetic acid moiety with acetamide or ester derivatives to study pharmacokinetic properties (e.g., logP, membrane permeability) .
  • Biological testing : Use enzyme inhibition assays (e.g., kinase targets) and cell viability assays (MTT) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Contradiction example : Discrepancies in 1H^1H-NMR signals due to tautomerism in the thienopyrimidine ring.
  • Resolution : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria or use 2D-COSY to assign overlapping proton signals .
  • Cross-validation : Compare experimental data with DFT-calculated NMR shifts for tautomeric forms .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

  • Methodological Answer :

  • Metabolic stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ester hydrolysis of the acetic acid group) .
  • Pharmacokinetic modeling : Apply allometric scaling from rodent data to predict human clearance rates, adjusting for species-specific plasma protein binding .

Contradictions and Mitigation Strategies

  • Synthetic Yield Variability : Discrepancies in yields (40–70%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions .
  • Biological Activity Inconsistencies : Batch-to-batch purity differences affect IC50_{50} values. Implement strict QC protocols with HPLC and LC-MS .

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